molecular formula C8H12N2O2 B1395661 4-(Dimethoxymethyl)pyridin-2-amine CAS No. 889945-19-1

4-(Dimethoxymethyl)pyridin-2-amine

Cat. No. B1395661
M. Wt: 168.19 g/mol
InChI Key: HZMHMFZUVDVMMP-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)pyridin-2-amine is a chemical compound with the CAS Number: 889945-19-1 . It has a molecular weight of 168.2 and its IUPAC name is 4-(dimethoxymethyl)-2-pyridinamine .

Scientific Research Applications

Catalytic Applications

4-(Dimethoxymethyl)pyridin-2-amine and its derivatives find significant use in catalysis. For instance, planar-chiral derivatives of 4-(dimethylamino)pyridine, a closely related compound, have shown effectiveness in various catalytic processes like the Staudinger synthesis of beta-lactams and the acylation of silyl ketene acetals (Fu, 2004). Additionally, these compounds are involved in the kinetic resolution of amines, showcasing their utility in asymmetric nucleophilic catalysis (De, Klauber, & Seidel, 2009).

Synthesis and Characterization of Complexes

The synthesis and characterization of various complexes using 4-(Dimethoxymethyl)pyridin-2-amine derivatives is another area of research. Studies have explored the creation of copper(I) complexes containing novel bidentate iminopyridine ligands derived from 4-(Dimethoxymethyl)pyridin-2-amine (Dehghanpour et al., 2007). These complexes exhibit distinct properties and structures, making them a point of interest in materials science and coordination chemistry.

Reaction Mechanisms and Intermediates

Research has also delved into the reaction mechanisms involving 4-(Dimethoxymethyl)pyridin-2-amine derivatives. For example, trapping of a Ruthenium−Butatrienylidene Intermediate by tertiary amines, where 4-(dimethylamino)pyridine binds to the unsaturated carbon ligand via the pyridine nitrogen, reveals intricate reaction pathways in organometallic chemistry (Winter & Hornung, 1999).

Applications in Polymerization and Chemical Synthesis

These compounds also play a role in polymerization and chemical synthesis. For instance, the group 10 metal aminopyridinato complexes, synthesized from derivatives of 4-(Dimethoxymethyl)pyridin-2-amine, have applications in aryl-Cl activation and hydrosilane polymerization, showcasing their versatility in industrial chemistry (Deeken et al., 2006).

Interaction with Metal Surfaces

The interaction of 4-(Dimethoxymethyl)pyridin-2-amine derivatives with metal surfaces, particularly in the context of catalysis and surface chemistry, has been a subject of study. For example, molecularly resolved studies of the reaction of pyridine and dimethylamine with oxygen at a Cu(110) surface provide insights into the interaction of amines with heterogeneous catalysts (Carley et al., 2005).

properties

IUPAC Name

4-(dimethoxymethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-8(12-2)6-3-4-10-7(9)5-6/h3-5,8H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMHMFZUVDVMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=NC=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698398
Record name 4-(Dimethoxymethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethoxymethyl)pyridin-2-amine

CAS RN

889945-19-1
Record name 4-(Dimethoxymethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Rageot, T Bohnacker, A Melone… - Journal of Medicinal …, 2018 - ACS Publications
Mechanistic target of rapamycin (mTOR) promotes cell proliferation, growth, and survival and is overactivated in many tumors and central nervous system disorders. PQR620 (3) is a …
Number of citations: 68 pubs.acs.org
C Borsari, D Rageot, A Dall'Asen… - Journal of medicinal …, 2019 - ACS Publications
The mechanistic target of rapamycin (mTOR) plays a pivotal role in growth and tumor progression and is an attractive target for cancer treatment. ATP-competitive mTOR kinase …
Number of citations: 27 pubs.acs.org

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